molecular formula C16H18O7S2 B14455001 Diethylene glycol, dibenzenesulfonate CAS No. 77918-08-2

Diethylene glycol, dibenzenesulfonate

Cat. No.: B14455001
CAS No.: 77918-08-2
M. Wt: 386.4 g/mol
InChI Key: PMHQHOMDFWRZNL-UHFFFAOYSA-N
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Description

Diethylene glycol (DEG), chemically designated as 2-(2-hydroxyethoxy)ethan-1-ol (C₄H₁₀O₃), is a hygroscopic, colorless, and odorless liquid belonging to the glycol family . Its molecular structure comprises two ethylene glycol (EG) units linked by an ether bond, resulting in a molecular weight of 106.12 g/mol . DEG is industrially synthesized via partial hydrolysis of ethylene oxide or as a byproduct of monoethylene glycol (MEG) production . Key applications include its use as a solvent, humectant, and intermediate in resins, plasticizers, and antifreeze formulations .

Properties

CAS No.

77918-08-2

Molecular Formula

C16H18O7S2

Molecular Weight

386.4 g/mol

IUPAC Name

2-[2-(benzenesulfonyloxy)ethoxy]ethyl benzenesulfonate

InChI

InChI=1S/C16H18O7S2/c17-24(18,15-7-3-1-4-8-15)22-13-11-21-12-14-23-25(19,20)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

PMHQHOMDFWRZNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diethylene glycol, dibenzenesulfonate typically involves the esterification of diethylene glycol with benzenesulfonic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under controlled temperature conditions. The general reaction scheme is as follows:

Diethylene glycol+Benzenesulfonic acidDiethylene glycol, dibenzenesulfonate+Water\text{Diethylene glycol} + \text{Benzenesulfonic acid} \rightarrow \text{this compound} + \text{Water} Diethylene glycol+Benzenesulfonic acid→Diethylene glycol, dibenzenesulfonate+Water

The reaction is typically conducted at temperatures ranging from 90°C to 200°C, and the reaction time can vary from 6 to 16 hours depending on the specific conditions and desired yield .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where diethylene glycol and benzenesulfonic acid are mixed and heated. The reaction mixture is continuously stirred to ensure uniformity, and the water produced during the reaction is removed through distillation. The crude product is then purified through neutralization, washing, and vacuum distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethylene glycol, dibenzenesulfonate undergoes various chemical reactions, including:

    Esterification: As described in the preparation methods.

    Hydrolysis: The compound can be hydrolyzed back to diethylene glycol and benzenesulfonic acid in the presence of water and an acid or base catalyst.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Esterification: Benzenesulfonic acid, sulfuric acid (catalyst), diethylene glycol, heat.

    Hydrolysis: Water, acid or base catalyst, heat.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, heat.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Diethylene glycol, benzenesulfonic acid.

    Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Diethylene glycol, dibenzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethylene glycol, dibenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a solubilizing agent, enhancing the solubility of hydrophobic molecules in aqueous solutions. It can also interact with enzymes and proteins, affecting their activity and stability. The sulfonate group can participate in ionic interactions with positively charged residues on proteins, influencing their conformation and function .

Comparison with Similar Compounds

Structural Comparison with Similar Glycols

DEG is structurally distinct from other glycols, such as ethylene glycol (EG), triethylene glycol (TEG), and tetraethylene glycol (TTEG):

Property EG DEG TEG TTEG
Molecular Formula C₂H₆O₂ C₄H₁₀O₃ C₆H₁₄O₄ C₈H₁₈O₅
Molecular Weight (g/mol) 62.07 106.12 150.17 194.23
Ether Bonds 0 1 2 3
Hydroxyl Groups 2 2 2 2

The incremental addition of ethylene oxide units increases molecular mass and ether bonds, altering polarity, boiling points, and interaction parameters (e.g., $ e_{11} $) .

Physical and Chemical Properties

Solubility and Thermal Behavior

DEG exhibits superior water solubility compared to non-polar esters. For instance, DEG-based urea-ester derivatives (e.g., compounds 8, 9, and 13) demonstrate 2.5-fold higher aqueous solubility than butyric acid esters due to hydrophilic diethylene glycol moieties . DEG also has a lower melting point (-10°C) than EG (-13°C) and TEG (-7°C), enhancing its utility in low-temperature applications .

Refractive Index and Viscosity

Refractive indices ($ n $) of DEG vary with temperature ($ T $) and wavelength ($ \lambda $), as shown in datasets comparing glycols. For example, at 20°C and 589 nm, DEG’s $ n $ is 1.447, higher than EG (1.431) but lower than TEG (1.453) . Binary mixtures of DEG with dimethyl sulfoxide (DMSO) exhibit non-ideal viscosity behavior, with excess viscosity ($ \Delta \eta $) peaking at 0.4 mole fraction of DEG .

Biodegradability and Environmental Impact

DEG is inherently biodegradable, with 60–80% degradation observed in standardized OECD tests, outperforming phenol in some assays . However, its environmental persistence is moderated by hygroscopicity and high water solubility, which facilitate microbial uptake.

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